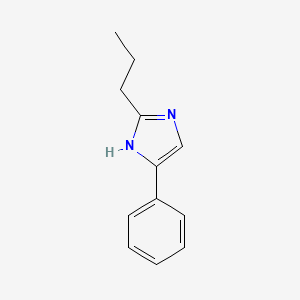4-Phenyl-2-propylimidazole
CAS No.:
Cat. No.: VC14137569
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14N2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 5-phenyl-2-propyl-1H-imidazole |
| Standard InChI | InChI=1S/C12H14N2/c1-2-6-12-13-9-11(14-12)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,13,14) |
| Standard InChI Key | ZJGMNFATFLBRPA-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NC=C(N1)C2=CC=CC=C2 |
Introduction
Structural Characteristics and Electronic Properties
The imidazole ring is a planar, aromatic five-membered heterocycle containing two nitrogen atoms at non-adjacent positions (1 and 3). Substitution with a phenyl group at the 4-position and a propyl chain at the 2-position introduces steric and electronic modifications that influence reactivity and intermolecular interactions .
Tautomerism and Resonance
Like unsubstituted imidazole, 4-phenyl-2-propylimidazole exhibits tautomerism, where the hydrogen atom can reside on either of the two nitrogen atoms (N1 or N3). The phenyl group’s electron-withdrawing nature and the propyl group’s electron-donating effects may slightly shift the tautomeric equilibrium compared to simpler imidazoles . Resonance stabilization, a hallmark of aromatic systems, is preserved, with the conjugated π-system delocalized across the ring and phenyl substituent.
Amphoterism
The compound retains the amphoteric nature of imidazole, acting as both a weak acid (pK~a ≈ 14.5) and base (pK~a ≈ 7). The propyl group’s inductive effect may marginally increase basicity by donating electron density to the nitrogen lone pair .
Synthetic Methodologies
The synthesis of 4-phenyl-2-propylimidazole can be inferred from protocols developed for related phenylimidazoles. A patented two-step approach for 4-phenylimidazole provides a foundational framework :
Nucleophilic Substitution and Cyclization
-
Substitution: α-Bromoacetophenone reacts with formamidine acetate in ethylene glycol at 50–60°C to form a nucleophilic intermediate.
-
Cyclization: Potassium carbonate facilitates ring closure at elevated temperatures (80–90°C), yielding 4-phenylimidazole .
For 4-phenyl-2-propylimidazole, modifications are required:
-
Propyl Introduction: A propyl group can be introduced via alkylation of a pre-formed imidazole intermediate or by using α-bromo-propiophenone as the starting ketone.
-
Optimization: Solvent choice (e.g., ethylene glycol), temperature control, and stoichiometric ratios of formamidine acetate are critical for maximizing yield .
Table 1: Synthetic Parameters for Analogous Phenylimidazoles
| Compound | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| 4-Phenylimidazole | 45.5 | 99.4 | α-Bromoacetophenone |
| 4,5-Diphenylimidazole | 52.3 | 99.1 | α,α'-Dibromoacetophenone |
Physicochemical Properties
Thermodynamic studies of phenylimidazoles reveal systematic trends in heat capacity, volatility, and sublimation enthalpy . These properties are influenced by substituent size and polarity.
Thermal Stability and Volatility
-
Molar Volume: The propyl group increases molar volume compared to 4-phenylimidazole, reducing sublimation propensity.
-
Heat Capacity: Experimental data for 4-phenylimidazole (C°~p,m~(s) = 233 J·K⁻¹·mol⁻¹) suggest that alkyl substitution elevates heat capacity due to enhanced rotational freedom .
Table 2: Thermodynamic Properties of Phenylimidazoles
| Compound | Δ~sub~H° (kJ·mol⁻¹) | C°~p,m~(s) (J·K⁻¹·mol⁻¹) |
|---|---|---|
| 4-Phenylimidazole | 107.1 ± 2.2 | 233 ± 5 |
| 4,5-Diphenylimidazole | 254.3 ± 2.2 | 254 ± 5 |
Applications in Pharmaceutical and Materials Science
Coordination Chemistry
The imidazole nitrogen can coordinate to metal ions, forming complexes used in catalysis or materials. For instance, copper(II) complexes of phenylimidazoles exhibit catalytic activity in oxidation reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume